CID 10925025
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Overview
Description
Methanetriyltris(dichlorosilane) is a chemical compound with the formula CHSiCl6. It is a member of the chlorosilane family, which are silicon-based compounds containing chlorine atoms. These compounds are known for their reactivity and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanetriyltris(dichlorosilane) can be synthesized through the reaction of silicon tetrachloride with methane in the presence of a catalyst. The reaction typically occurs at high temperatures and involves the substitution of hydrogen atoms in methane with chlorine atoms from silicon tetrachloride.
Industrial Production Methods: In industrial settings, the production of methanetriyltris(dichlorosilane) often involves the direct chlorination of silicon. This process includes exposing silicon to hydrogen chloride gas, resulting in the formation of various chlorosilanes, including methanetriyltris(dichlorosilane). The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methanetriyltris(dichlorosilane) undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form silanes and metal chlorides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Alkali metals like sodium or lithium.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Silanes and metal chlorides.
Scientific Research Applications
Methanetriyltris(dichlorosilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of silicone-based medical devices and implants.
Industry: Plays a crucial role in the production of high-purity silicon for semiconductor manufacturing.
Mechanism of Action
The reactivity of methanetriyltris(dichlorosilane) is primarily due to the presence of silicon-chlorine bonds. These bonds are highly reactive and can undergo various chemical transformations. The compound’s mechanism of action involves the cleavage of these bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methanetriyltris(dichlorosilane) can be compared with other chlorosilanes such as:
Dichlorosilane (SiH2Cl2): Used in semiconductor manufacturing and as a precursor for silicon-based materials.
Trichlorosilane (SiHCl3): Widely used in the production of high-purity silicon for electronics.
Silicon tetrachloride (SiCl4): Employed in the synthesis of optical fibers and as a reagent in chemical reactions.
Uniqueness: Methanetriyltris(dichlorosilane) is unique due to its specific structure, which allows for the formation of multiple reactive sites. This makes it particularly useful in the synthesis of complex organosilicon compounds and in applications requiring high reactivity.
Properties
Molecular Formula |
CHCl6Si3 |
---|---|
Molecular Weight |
310.0 g/mol |
InChI |
InChI=1S/CHCl6Si3/c2-8(3)1(9(4)5)10(6)7/h1H |
InChI Key |
UVYRRBPRLXNODC-UHFFFAOYSA-N |
Canonical SMILES |
C([Si](Cl)Cl)([Si](Cl)Cl)[Si](Cl)Cl |
Origin of Product |
United States |
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